N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a tetrahydrothieno ring system. Key structural elements include:
- A thieno[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 2,4-dioxo substituents, which may enhance hydrogen-bonding interactions and metabolic stability.
- A 3-(1H-imidazol-1-yl)propyl side chain, introducing a basic imidazole moiety that could influence solubility and receptor affinity, particularly in biological systems.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-18-13(22)10-8-11(24-14(10)19(2)15(18)23)12(21)17-4-3-6-20-7-5-16-9-20/h5,7-9H,3-4,6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNUVIRUTXEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3C=CN=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
*Estimated based on structural formula.
Key Observations:
Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidine core differs from the tetrahydroimidazo[1,2-a]pyridine in Compounds 1l and 2d . The sulfur atom in the thieno ring may enhance π-stacking interactions compared to nitrogen-rich cores.
Substituent Effects: Carboxamide vs. Esters: The target compound’s carboxamide group is more polar than the diethyl esters in Compounds 1l and 2d, suggesting improved aqueous solubility . Imidazole Side Chains: The imidazolylpropyl group in the target compound and contrasts with the methylimidazolylethyl group in Compound 41 . The longer propyl linker may offer greater conformational flexibility. Electron-Withdrawing Groups: Compounds 1l and 2d feature nitrophenyl and cyano groups, which could stabilize charge-transfer interactions but reduce metabolic stability .
Table 2: Comparative Physicochemical Data
Key Insights:
- Synthetic Challenges : The moderate yields of Compounds 41 (35%), 1l (51%), and 2d (55%) suggest complexities in introducing trifluoromethyl, nitro, or ester groups .
- Purity : Compound 41’s high HPLC purity (98.67%) reflects optimized purification protocols, critical for pharmaceutical development .
- Thermal Stability : The high melting points of Compounds 1l (243–245°C) and 2d (215–217°C) indicate strong crystalline packing, likely due to nitro and ester groups .
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